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molecular formula C9H23NO3Si B1664141 3-Aminopropyltriethoxysilane CAS No. 919-30-2

3-Aminopropyltriethoxysilane

Cat. No. B1664141
M. Wt: 221.37 g/mol
InChI Key: WYTZZXDRDKSJID-UHFFFAOYSA-N
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Patent
US04927949

Procedure details

571 parts of allylamine, 0.38 part of [Rh(NBD)2 ](+). BF4(-) (note: NBD: Norbornadiene), 1.0 part of phenothiazine and 1640 parts of triethoxysilane were charged into a sealed tube and allowed to react in an oil bath for 2 hours at 130° C. Following cooling, the product was analyzed with gas chromatography. Aminopropyltriethoxysilane was produced at a yield of 65% and moreover, the ratio of γ:β isomer was 24:1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Rh(NBD)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH:2]=[CH2:3].C1C2NC3C(=CC=CC=3)SC=2C=CC=1.[CH2:19]([O:21][SiH:22]([O:26][CH2:27][CH3:28])[O:23][CH2:24][CH3:25])[CH3:20]>>[NH2:4][CH2:1][CH2:2][CH2:3][Si:22]([O:26][CH2:27][CH3:28])([O:23][CH2:24][CH3:25])[O:21][CH2:19][CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)N
Step Two
Name
Rh(NBD)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react in an oil bath for 2 hours at 130° C
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Following cooling

Outcomes

Product
Name
Type
product
Smiles
NCCC[Si](OCC)(OCC)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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